1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-

説明

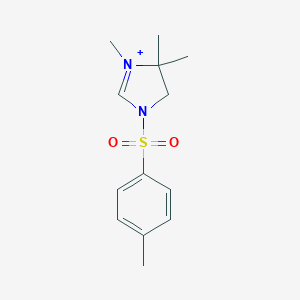

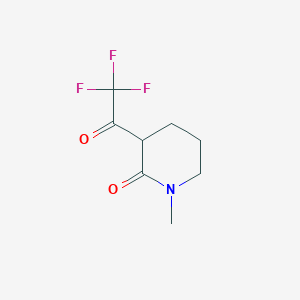

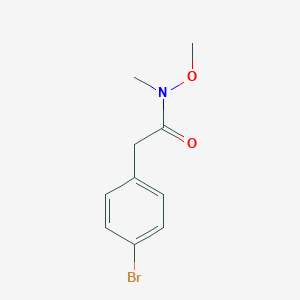

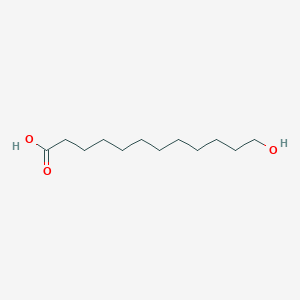

“1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” is a chemical compound with the molecular formula C14H13N3O . It is a member of the benzimidazole family, which are organic compounds containing a benzene ring fused to an imidazole ring .

Synthesis Analysis

The synthesis of benzimidazole derivatives has been widely studied. A one-pot procedure for the conversion of aromatic and heteroaromatic 2-nitroamines into bicyclic 2H-benzimidazoles has been reported . This procedure employs formic acid, iron powder, and NH4Cl to reduce the nitro group and effect the imidazole cyclization . Another method involves the use of various o-phenylenediamines and N-substituted formamides as C1 sources in a zinc-catalyzed cyclization .

Molecular Structure Analysis

The molecular structure of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” consists of a benzimidazole ring attached to a phenyl group and a methanol group . The benzimidazole ring is a five-membered heterocyclic moiety that contains three carbon atoms, two nitrogen atoms, and two double bonds .

Chemical Reactions Analysis

Benzimidazole is a base and can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . Various reactions involving benzimidazole derivatives have been reported, including copper(II)-catalyzed oxidative cross-coupling of anilines, primary alkyl amines, and sodium azide .

Physical And Chemical Properties Analysis

The physical and chemical properties of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” include a molecular weight of 239.27 g/mol . It is a solid compound .

科学的研究の応用

Benzimidazole Fungicides and Microtubule Inhibitors

Benzimidazole derivatives, including 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-, have been extensively researched for their applications in agriculture and medicine. They are known for their action as fungicides and anthelminthic drugs, primarily through the inhibition of microtubule assembly. This mechanism involves the binding of benzimidazoles to the tubulin molecule, a crucial component of the microtubule structure in cells. Such studies highlight benzimidazole's potential in fungal cell biology and molecular genetics, providing tools to understand tubulin structure and microtubule organization and function. This research also aims at characterizing the benzimidazole binding site on tubulin, advancing the development of targeted therapies in both agriculture and oncology (Davidse, 1986).

DNA Binding and Fluorescence Applications

The benzimidazole derivative Hoechst 33258 is notable for its strong binding to the minor groove of double-stranded DNA, exhibiting specificity for AT-rich sequences. This property has made it a valuable tool for DNA staining in plant cell biology, allowing for the analysis of chromosomes and nuclear DNA content. Furthermore, Hoechst derivatives have been used as radioprotectors and topoisomerase inhibitors, highlighting the versatility of benzimidazole compounds in both research and therapeutic contexts (Issar & Kakkar, 2013).

Therapeutic Potential in Diverse Diseases

Benzimidazoles have a broad spectrum of pharmacological applications, extending beyond their use as fungicides and DNA binders. These compounds have been identified as promising agents in antimicrobial, antiviral, antiparasitic, antihypertensive, anticancer therapies, and more. Their role as central nervous system stimulants or depressants further underscores their therapeutic potential. The presence of the benzimidazole core in various biological agents has been crucial in the development of new therapeutic compounds, with ongoing research aimed at expanding their applications and improving their efficacy and safety profiles (Babbar, Swikriti, & Arora, 2020).

Anticancer Research and Drug Design

The design and synthesis of benzimidazole derivatives as anticancer agents have been a significant focus of recent research. These compounds have shown a broad range of biological activities due to their structural resemblance to naturally occurring purines. Benzimidazole derivatives have been explored for their anticancer properties through various mechanisms, including DNA intercalation, enzyme inhibition, and tubulin assembly disruption. Such research underscores the importance of benzimidazole derivatives in the development of targeted anticancer therapies, with structure-activity relationship studies facilitating the synthesis of more potent and selective compounds (Akhtar et al., 2019).

将来の方向性

The future directions for the study of “1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl-” and similar compounds could involve further exploration of their synthesis, chemical reactions, and potential biological activities. There is a need for the development of new drugs that overcome antimicrobial resistance problems , and benzimidazole derivatives could potentially play a role in this area.

特性

IUPAC Name |

(2-amino-3H-benzimidazol-5-yl)-phenylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O/c15-14-16-11-7-6-10(8-12(11)17-14)13(18)9-4-2-1-3-5-9/h1-8,13,18H,(H3,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOONJFBASBHAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)N=C(N3)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60996970 | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |

CAS RN |

75501-05-2 | |

| Record name | 1H-Benzimidazole-5-methanol, 2-amino-alpha-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075501052 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2-Imino-2,3-dihydro-1H-benzimidazol-5-yl)(phenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60996970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-BENZIMIDAZOLE-5-METHANOL, 2-AMINO-.ALPHA.-PHENYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XGV749SA82 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Oxo-1,4-dihydropyrrolo[1,2-a]benzimidazole-3-carbonitrile](/img/structure/B126485.png)